molecular formula C22H21F2N5OS B2985117 5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-83-8

5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2985117
CAS RN: 851810-83-8
M. Wt: 441.5
InChI Key: RBSJEXZLQAVTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a thiazolo[3,2-b][1,2,4]triazol ring, which is a type of heterocyclic compound. This ring is substituted with a 4-fluorophenyl group, a piperazin-1-yl group, and a methyl group. The piperazin-1-yl group is further substituted with a 4-fluorophenyl group .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Antimicrobial Properties : Research indicates that derivatives of 1,2,4-triazole, which share a structural similarity to the compound , have been synthesized and evaluated for their antimicrobial properties. For example, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and found some to possess good or moderate activities against microorganisms (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007). This suggests potential for similar compounds to act as antimicrobial agents.

Synthetic Applications : The synthesis of complex molecules like the one mentioned often involves multi-step reactions that can lead to novel structures with unique biological activities. The methodologies employed in these syntheses are crucial for expanding the chemical space of potential therapeutics. For instance, the synthesis of triazole and thiadiazole derivatives has been explored for their antimicrobial activities, demonstrating the versatility of these heterocyclic frameworks in drug design (Demirbaş, A., Sahin, D., Demirbas, N., Karaoglu, S. A., & Bektaş, H., 2010).

Receptor Antagonist Activity

5-HT2 Antagonist Activity : The structural motif of piperazine fused with aromatic and heterocyclic systems, as in the compound of interest, is common in molecules exhibiting 5-HT2 (serotonin receptor) antagonist activity. Watanabe et al. (1992) synthesized compounds with a piperazine group that showed potent 5-HT2 antagonist activity, highlighting the potential of such structures in developing central nervous system (CNS) drugs (Watanabe, Y., Usui, H., Kobayashi, S., Yoshiwara, H., Shibano, T., Tanaka, T., Morishima, Y., Yasuoka, M., & Kanao, M., 1992).

properties

IUPAC Name

5-[(4-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-2-4-16(23)5-3-15)28-12-10-27(11-13-28)18-8-6-17(24)7-9-18/h2-9,19,30H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSJEXZLQAVTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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